Lithium, pentyl-

Description

The exact mass of the compound Lithium, pentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium, pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

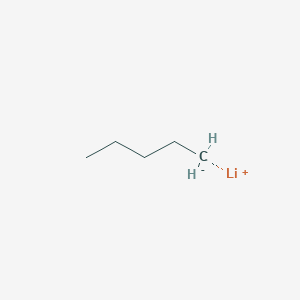

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.Li/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYNFEUXWAJZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436584 | |

| Record name | Lithium, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3525-31-3 | |

| Record name | Lithium, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Pentyl lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pentyl Lithium from Pentyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentyl lithium, a crucial organolithium reagent in organic synthesis, from various pentyl halides. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a comparative analysis of the efficacy of different pentyl halides (chloride, bromide, and iodide) as precursors. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into optimizing the synthesis of this versatile reagent.

Introduction

Organolithium reagents are indispensable tools in modern organic chemistry, valued for their strong nucleophilicity and basicity, which enable the formation of new carbon-carbon bonds. Among these, pentyl lithium (C₅H₁₁Li) is a frequently utilized reagent for the introduction of a pentyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The most common method for the preparation of pentyl lithium involves the reaction of a pentyl halide with lithium metal. The choice of the halide precursor significantly impacts the reaction's efficiency, yield, and the purity of the resulting organolithium compound. This guide will explore the nuances of this synthetic transformation.

Reaction Mechanism and Theoretical Considerations

The synthesis of pentyl lithium from a pentyl halide and lithium metal proceeds primarily through a radical mechanism. The overall stoichiometry of the reaction is:

C₅H₁₁X + 2Li → C₅H₁₁Li + LiX (where X = Cl, Br, I)

The reaction is heterogeneous, occurring on the surface of the lithium metal. It is initiated by a single-electron transfer (SET) from the lithium atom to the pentyl halide, forming a pentyl radical and a lithium halide. The newly formed pentyl radical then reacts with another lithium atom to yield pentyl lithium.

A significant side reaction that can occur, particularly with more reactive halides like iodides, is the Wurtz-Fittig coupling, where the newly formed pentyl lithium reacts with the starting pentyl halide:

C₅H₁₁Li + C₅H₁₁X → C₁₀H₂₂ + LiX

This side reaction consumes both the desired product and the starting material, leading to a reduction in the overall yield of pentyl lithium. The propensity for this side reaction is a key factor in the selection of the optimal pentyl halide.

The reactivity of the pentyl halides follows the order:

Pentyl Iodide > Pentyl Bromide > Pentyl Chloride

While pentyl iodide is the most reactive, it is also the most prone to the Wurtz-Fittig coupling reaction, which often makes it a less suitable starting material.[1] Alkyl chlorides are generally favored for producing higher yields of the corresponding alkyllithium compounds.[1]

Comparative Data on Synthesis of n-Alkyllithium Reagents

| n-Alkyl Halide | Solvent | Reaction Conditions | Yield of n-Alkyllithium (%) |

| n-Butyl Chloride | Diethyl Ether | Finely cut lithium, reflux | 88 - 90 |

| n-Butyl Bromide | Diethyl Ether | Finely cut lithium, reflux | 60 - 65 |

| n-Butyl Chloride | Benzene | Finely cut lithium, reflux | 85 |

| n-Butyl Bromide | Benzene | Finely cut lithium, reflux | 55 |

Data extrapolated from studies on n-butyllithium as a proxy for n-pentyllithium.[1]

The data clearly indicates that n-butyl chloride consistently provides significantly higher yields of n-butyllithium compared to n-butyl bromide under similar reaction conditions. This is attributed to the reduced tendency of the chloride to undergo the Wurtz-Fittig side reaction.[1] Based on these findings, 1-chloropentane is the recommended starting material for the synthesis of n-pentyllithium to achieve optimal yields.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis of n-pentyllithium from n-pentyl halides. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Materials and Setup

-

Reactor: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use.

-

Lithium: Lithium metal, typically as a wire or dispersion. For laboratory-scale preparations, finely cut lithium pieces are suitable. Industrial preparations often utilize lithium containing 0.5-2% sodium to initiate the reaction.

-

Pentyl Halide: 1-chloropentane, 1-bromopentane, or 1-iodopentane, freshly distilled and thoroughly dried.

-

Solvent: Anhydrous diethyl ether, tetrahydrofuran (THF), or a hydrocarbon solvent such as pentane or hexane. Ethereal solvents are often preferred for their ability to solvate the organolithium species.

Synthesis of n-Pentyllithium from 1-Chloropentane (Recommended)

-

Preparation: To the reaction flask, add finely cut lithium metal (2.2 equivalents) and the anhydrous solvent (e.g., diethyl ether).

-

Initiation: A small amount of 1-chloropentane can be added to initiate the reaction, which is often indicated by the appearance of a slight turbidity and a gentle reflux. Gentle heating may be required to start the reaction.

-

Addition of 1-Chloropentane: The remaining 1-chloropentane (1 equivalent) is dissolved in the anhydrous solvent and added dropwise from the dropping funnel to maintain a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 1-2 hours to ensure complete consumption of the lithium and the halide.

-

Work-up and Storage: The resulting solution of n-pentyllithium is allowed to cool to room temperature. The solution is then carefully decanted or filtered under an inert atmosphere to remove any unreacted lithium and lithium chloride precipitate. The concentration of the n-pentyllithium solution should be determined by titration (e.g., using the Gilman double titration method) before use. The solution should be stored under an inert atmosphere in a sealed container.

Synthesis from 1-Bromopentane and 1-Iodopentane

The procedure is similar to that for 1-chloropentane. However, due to the higher reactivity of the bromide and iodide, the addition of the pentyl halide should be slower and the reaction temperature may need to be more carefully controlled to minimize the Wurtz-Fittig side reaction. For 1-iodopentane, the reaction is often performed at a lower temperature. The expected yields will be lower than those obtained from 1-chloropentane.[1]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of pentyl lithium from pentyl halides.

Experimental Workflow

References

A Technical Guide to the Physical Properties of Pentyl Lithium Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentyl lithium (C₅H₁₁Li) is an organolithium reagent, a class of organometallic compounds characterized by a highly polar carbon-lithium bond.[1][2] This polarity renders the pentyl group strongly basic and nucleophilic, making pentyl lithium a valuable reagent in organic synthesis for deprotonation reactions and the formation of carbon-carbon bonds.[2][3] It is utilized in various applications, including pharmaceutical synthesis, polymer modification, and broader research and development to explore new synthetic pathways.[3] Like other alkyllithiums, its reactivity and physical state in solution are heavily influenced by factors such as the solvent, concentration, and the presence of coordinating agents. This guide provides an in-depth overview of the core physical properties of pentyl lithium solutions, with a focus on data relevant to its practical application in a laboratory setting.

General Physical Properties

Pentyl lithium is typically supplied and handled as a solution in a hydrocarbon solvent. While pure n-butyllithium is a solid, its solutions are colorless or slightly yellow liquids.[4] Similarly, solutions of other alkyllithiums like tert-butyllithium are described as colorless to yellow or slightly turbid liquids.[5][6] The appearance of pentyl lithium solution is comparable. The solvents of choice are typically non-reactive hydrocarbons such as pentane, heptane, or cyclohexane, as pentyl lithium is highly reactive toward more polar solvents like ethers, and violently reactive with water.[3][4][7]

Quantitative Physical Data

The fundamental physical properties of pentyl lithium are summarized below. It is important to note that many properties listed are for the neat compound or are general to alkyllithium solutions and may vary depending on the specific solvent and concentration.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Li | [1][3][8] |

| Molecular Weight | 78.1 g/mol | [1][8] |

| Density (of a solution) | ~0.708 g/mL at 25 °C | [3][9][10] |

| Appearance (of solution) | Colorless to pale yellow liquid | [4][5] |

| Flash Point | < -30 °C (value for tert-butyllithium in pentane) | [11] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Melting Point | Not applicable (used in solution) | [3] |

Solubility and Aggregation State

Organolithium reagents exhibit a strong tendency to form aggregates in solution, a phenomenon driven by the highly polar nature of the carbon-lithium bond.[1] This aggregation has a direct and significant impact on the solubility, stability, and reactivity of the reagent.[1]

Solubility: Pentyl lithium, like other short-chain alkyllithiums, has very good solubility in hydrocarbon solvents.[6][12] Common solvents include pentane, hexane, and heptane.[3][13] Its solubility in polar aprotic solvents like tetrahydrofuran (THF) is also high, but its stability is reduced due to reaction with the solvent.[7] It is violently reactive with water and protic solvents like alcohols.[4][14]

Aggregation: In non-coordinating hydrocarbon solvents, n-alkyllithiums such as n-pentyl lithium typically exist as hexameric clusters.[1] The aggregation state can be influenced by the steric bulk of the alkyl group and the solvent.[1] The addition of a coordinating Lewis base solvent, such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers and dimers.[1][2] The equilibrium between these aggregation states is dynamic and plays a crucial role in the kinetics of reactions involving pentyl lithium.[1]

Stability, Handling, and Storage

Stability: Pentyl lithium solutions are highly reactive and require careful handling. The primary hazards are:

-

Pyrophoricity: Organolithium reagents are often pyrophoric, meaning they can ignite spontaneously upon contact with air.[4][12][14] This is a critical safety consideration.

-

Reactivity with Water: They react violently with water and other protic sources, releasing flammable hydrocarbon gases (pentane).[4][14]

-

Thermal Decomposition: Alkyllithium compounds can undergo thermal decomposition, which accelerates at higher temperatures, to yield lithium hydride and the corresponding alkenes/alkanes.[7][15]

Storage: To maintain purity and stability, pentyl lithium solutions must be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[5][6][13] Containers should be kept tightly sealed to prevent exposure to air and moisture.[4][14]

Handling: All handling of pentyl lithium solutions must be performed under an inert atmosphere using techniques such as a glovebox or Schlenk line.[15][16] Personal protective equipment (PPE), including safety glasses, a fire-resistant lab coat, and appropriate gloves (e.g., nitrile gloves under neoprene gloves), is mandatory.[16][17] Transfers should be made using dry, airtight syringes or cannulas.[15][16]

Experimental Protocols

Determining Aggregation State: Cryoscopy

One of the classical methods to determine the degree of aggregation of alkyllithiums in solution is cryoscopy, which measures the freezing-point depression of a solvent upon the addition of a solute.[1]

-

Objective: To determine the experimental molar mass of pentyl lithium in a non-coordinating solvent (e.g., cyclohexane) and calculate its average degree of aggregation.

-

Methodology:

-

A known mass of the pure solvent (e.g., cyclohexane) is placed in a suitable apparatus, and its freezing point (Tf°) is precisely measured.

-

A known mass of pentyl lithium is added to the solvent.

-

The freezing point of the resulting solution (Tf) is measured. The difference, ΔTf = Tf° - Tf, is the freezing-point depression.

-

The experimental molar mass (M) of the solute is calculated using the formula: M = (Kf * w_solute) / (ΔTf * w_solvent) where Kf is the cryoscopic constant of the solvent, w_solute is the mass of pentyl lithium, and w_solvent is the mass of the solvent in kg.

-

The degree of aggregation (n) is then calculated by dividing the experimental molar mass by the theoretical molar mass of the pentyl lithium monomer (78.1 g/mol ).[1] n = M_experimental / M_monomer

-

Determining Concentration: Titration

The concentration of commercially available alkyllithium solutions can change over time due to degradation. Therefore, it is crucial to titrate the solution before use to determine its active concentration. A common method is the Gilman double titration or titration with a suitable indicator like 1,10-phenanthroline.

-

Objective: To accurately determine the molarity of the active pentyl lithium solution.

-

Methodology (using a colorimetric indicator like 1,10-phenanthroline):

-

A small, accurately measured amount of the indicator is dissolved in a dry, inert solvent (e.g., THF) in a flask under an inert atmosphere.

-

The pentyl lithium solution is slowly added dropwise via a syringe to the indicator solution.

-

The pentyl lithium will react with the indicator, producing a distinct color change at the endpoint.

-

By knowing the volume of pentyl lithium solution required to reach the endpoint and the moles of the indicator used, the molarity of the alkyllithium solution can be accurately calculated.

-

Visualizations

Caption: General workflow for the synthesis of pentyl lithium.

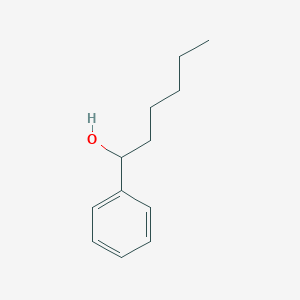

Caption: Deprotonation reaction using pentyl lithium as a strong base.

References

- 1. Lithium, pentyl- | 3525-31-3 | Benchchem [benchchem.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. Cas 3525-31-3,Pentyllithium solution | lookchem [lookchem.com]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. tert-Butyllithium solution, 1.5 M in pentane 594-19-4 India [ottokemi.com]

- 6. albemarle.com [albemarle.com]

- 7. sec-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. Lithium, pentyl- | C5H11Li | CID 10197615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lithium, pentyl-|lookchem [lookchem.com]

- 10. CAS No.3525-31-3 | Lithium, pentyl- | chem960.com [chem960.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sites.wp.odu.edu [sites.wp.odu.edu]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. ehs.ucr.edu [ehs.ucr.edu]

- 17. njit.edu [njit.edu]

Technical Guide to n-Pentyllithium (CAS: 3525-31-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of n-pentyllithium, a potent organolithium reagent utilized in organic synthesis. It covers its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Core Properties and Data

n-Pentyllithium (also known as n-amyllithium) is a highly reactive organometallic compound. Due to its instability as a pure substance, it is commercially available as a solution in hydrocarbon solvents, such as hexanes or heptane. Like other short-chain alkyllithiums, it is a strong base and a powerful nucleophile.[1] Its reactivity is heavily influenced by its aggregation state (typically forming tetramers or hexamers in solution), which can be modulated by the choice of solvent and the addition of coordinating ligands like tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA).

Physical and Chemical Properties

Quantitative data for n-pentyllithium is not as extensively documented as for its lower homolog, n-butyllithium. The following table summarizes the available information.

| Property | Value | Citation(s) |

| CAS Number | 3525-31-3 | |

| Molecular Formula | C₅H₁₁Li | [1] |

| Molecular Weight | 78.08 g/mol | [1] |

| Appearance | Typically a pale yellow solution in alkanes | [2] |

| Density (Neat) | 0.708 g/mL at 25 °C | |

| Boiling/Melting Point | Data not available (used in solution) | |

| Solubility | Soluble in hydrocarbon and ethereal solvents | [2] |

Spectroscopic Data

Specific, publicly available spectroscopic data for n-pentyllithium is limited. Characterization is typically performed in the context of a specific reaction mixture. By analogy with other alkyllithiums:

-

¹H NMR: The protons on the carbon adjacent to lithium (α-protons) would be significantly shifted upfield, typically appearing between -1 and 1 ppm. Other protons on the pentyl chain would appear in the standard alkane region (approx. 0.8-1.5 ppm).

-

¹³C NMR: The α-carbon would also be shifted upfield.

-

⁷Li NMR: A single resonance is expected, with the chemical shift dependent on the solvent and aggregation state.

-

IR Spectroscopy: Identification via IR is challenging. The C-Li stretching frequency is weak and falls within the fingerprint region, making it difficult to distinguish from other vibrations.

Safety and Handling

n-Pentyllithium is a pyrophoric substance that ignites spontaneously on contact with air and reacts violently with water.[3] All handling must be conducted under an inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques, such as a Schlenk line or a glovebox.

Personal Protective Equipment (PPE) is mandatory:

-

Flame-retardant lab coat

-

Tightly fitting safety goggles or a face shield

-

Chemically resistant gloves (e.g., nitrile gloves, used with caution as they can degrade; leather gloves are sometimes worn over nitrile for added protection from heat).

Storage: Store in a cool, dry, flammable-liquids storage cabinet, away from heat sources and incompatible materials (water, alcohols, acids, and oxidizers). Containers should be kept tightly sealed under an inert gas.[4]

Safe Quenching and Disposal Workflow

Small residual amounts of n-pentyllithium (e.g., in a syringe or cannula) must be quenched safely. The following workflow outlines a standard procedure.

Caption: Workflow for the safe quenching of residual n-pentyllithium.

Experimental Protocols

Titration of n-Pentyllithium Solutions

The molarity of alkyllithium solutions can decrease over time, making titration essential before use in stoichiometry-sensitive reactions. The Gilman double titration is a common method, but simpler methods using indicators are often sufficient. The following protocol is adapted from the titration of n-BuLi with diphenylacetic acid.[5]

Materials:

-

Anhydrous diphenylacetic acid

-

Dry tetrahydrofuran (THF)

-

Glass syringe for dispensing n-pentyllithium

-

Oven-dried glassware under an inert atmosphere

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh ~212 mg (1.0 mmol) of anhydrous diphenylacetic acid into an oven-dried flask equipped with a stir bar and septum.

-

Under an inert atmosphere, add 5-10 mL of dry THF to dissolve the solid.

-

Slowly add the n-pentyllithium solution dropwise from a syringe while stirring vigorously. The initial reaction is the deprotonation of the carboxylic acid.

-

A second equivalent of n-pentyllithium will deprotonate the α-carbon, forming a dianion that imparts a persistent yellow-orange color to the solution.

-

The endpoint is reached when this yellow-orange color persists for several minutes.

-

Record the volume of n-pentyllithium solution added.

-

The molarity (M) is calculated as: M = (2 * mmol of diphenylacetic acid) / (Volume of n-pentyllithium in L)

Representative Reaction: Metalation of Thiophene

n-Pentyllithium can be used as a strong base for the deprotonation (metalation) of various substrates, including heterocycles. This protocol describes the metalation of thiophene at the 2-position, followed by quenching with an electrophile (iodine). This is a general procedure applicable to many alkyllithiums.

Materials:

-

Thiophene

-

n-Pentyllithium solution (titrated)

-

Anhydrous diethyl ether or THF

-

Iodine (I₂)

-

Standard aqueous workup solutions (e.g., saturated Na₂S₂O₃, saturated NH₄Cl, brine)

-

Oven-dried glassware under an inert atmosphere

Experimental Workflow:

Caption: General workflow for the metalation of thiophene using n-pentyllithium.

Applications in Synthesis

n-Pentyllithium serves similar roles to the more common n-butyllithium but may offer subtle differences in reactivity or solubility. Its primary applications include:

-

Strong Base: Used for the deprotonation of weakly acidic C-H bonds, such as those in terminal alkynes, activated methylenes, and aromatic/heteroaromatic systems.[2]

-

Nucleophile: Adds to carbonyl compounds (aldehydes, ketones, esters) and other electrophiles to form new carbon-carbon bonds.

-

Polymerization Initiator: Can initiate the anionic polymerization of olefins, particularly dienes like butadiene and isoprene, similar to other alkyllithiums.[3]

-

Metal-Halogen Exchange: Can be used to prepare other organometallic reagents by reacting with organic halides.

References

- 1. 186198 | Sigma-Aldrich [sigmaaldrich.com]

- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Pentyl Lithium: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of pentyl lithium, a versatile and widely utilized organolithium reagent in organic synthesis. Its utility in forming carbon-carbon bonds makes it a critical tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines its molecular formula, and precise molecular weight, and presents this information in a clear, tabular format for ease of reference.

Core Properties of Pentyl Lithium

Pentyl lithium is a powerful nucleophile and a strong base. Its chemical behavior is largely dictated by the covalent bond between the carbon atom of the pentyl group and the lithium atom. Several isomers of pentyl lithium exist, including n-pentyl lithium, sec-pentyllithium, and neopentyllithium. While their reactivity can differ due to steric hindrance, they share the same elemental composition.

Quantitative Data Summary

The fundamental quantitative data for pentyl lithium is summarized in the table below. This information is crucial for stoichiometric calculations in chemical reactions and for the physical characterization of the compound.

| Property | Value |

| Molecular Formula | C₅H₁₁Li[1][2][3][4][5][6] |

| Molecular Weight | 78.08 g/mol [1][2][3][4] |

| Exact Mass | 78.10207879 Da[1][2] |

Molecular Structure and Composition

The molecular formula C₅H₁₁Li indicates that each molecule of pentyl lithium is composed of five carbon atoms, eleven hydrogen atoms, and one lithium atom. The arrangement of these atoms gives rise to its various isomers.

Caption: Elemental breakdown of Pentyl Lithium.

Experimental Protocols

Detailed experimental protocols for the use of pentyl lithium are highly dependent on the specific reaction being performed. However, general guidelines for handling organolithium reagents should always be strictly followed due to their pyrophoric nature.

General Handling Procedures:

-

Inert Atmosphere: All manipulations of pentyl lithium must be carried out under an inert atmosphere, such as dry argon or nitrogen, to prevent reaction with atmospheric oxygen and moisture. Schlenk lines or gloveboxes are standard equipment for these procedures.

-

Anhydrous Solvents: Solvents used for reactions involving pentyl lithium must be rigorously dried and deoxygenated. Common solvents include ethers (e.g., diethyl ether, tetrahydrofuran) and hydrocarbons (e.g., hexanes, pentane).

-

Temperature Control: Reactions are typically conducted at low temperatures (e.g., -78 °C, 0 °C) to control reactivity and minimize side reactions.

-

Titration: The exact concentration of commercially available pentyl lithium solutions can vary. It is standard practice to titrate the solution prior to use to determine its precise molarity. A common method is the Gilman double titration or titration with a known amount of a suitable indicator like 1,10-phenanthroline.

Logical Workflow for Synthesis Application

The application of pentyl lithium in a synthetic workflow typically follows a logical progression from preparation to reaction and subsequent workup.

Caption: A typical workflow for a chemical synthesis.

References

- 1. Lithium, pentyl-|lookchem [lookchem.com]

- 2. Lithium, pentyl- | C5H11Li | CID 10197615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lithium, pentyl- | 3525-31-3 | Benchchem [benchchem.com]

- 4. Cas 3525-31-3,Pentyllithium solution | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Neopentyllithium | C5H11Li | CID 10898631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Pentyl Lithium as a Strong Base

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pentyl lithium is a potent organolithium reagent that serves as a strong, non-pyrophoric alternative to more commonly used alkyllithiums like n-butyllithium. Its high basicity enables a wide range of chemical transformations crucial for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of pentyl lithium, with a focus on its application as a strong base in deprotonation, directed ortho-metalation, and halogen-lithium exchange reactions. Detailed experimental protocols and safety considerations are also presented to facilitate its effective and safe utilization in a laboratory setting.

Physicochemical and Reactivity Data

Pentyl lithium's utility as a strong base stems from the highly polarized carbon-lithium bond, which imparts significant carbanionic character to the pentyl group. Its physical and chemical properties are summarized below.

Quantitative Data for Pentyl Lithium

Quantitative data for pentyl lithium is crucial for its precise application in synthesis. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁Li | [1][2] |

| Molecular Weight | 78.1 g/mol | [1][2] |

| CAS Number | 3525-31-3 | [1][2] |

| Appearance | Typically a colorless or pale yellow solution | [3] |

| Density | ~0.708 g/mL at 25 °C (for a solution) | [4][5] |

| Aggregation State | Predominantly hexameric in benzene solution | [6] |

| pKa of Conjugate Acid (Pentane) | ~50 | [7][8][9] |

Comparison with Other Alkyllithium Bases

The choice of an alkyllithium base is often dictated by factors such as basicity, steric hindrance, and safety. Pentyl lithium offers a balanced profile compared to its analogues.

| Reagent | pKa of Conjugate Acid | Common Aggregation State (in hydrocarbons) | Key Characteristics |

| Methyllithium (MeLi) | ~48 | Tetrameric | Less sterically hindered, high reactivity.[9][10] |

| n-Butyllithium (n-BuLi) | ~50 | Hexameric | Widely used, well-understood reactivity.[8][9] |

| sec-Butyllithium (s-BuLi) | ~51 | Tetrameric | More basic and sterically hindered than n-BuLi.[9][11] |

| tert-Butyllithium (t-BuLi) | >51 | Tetrameric | Most basic and hindered; highly pyrophoric.[9][10] |

| Pentyl Lithium | ~50 | Hexameric | Similar reactivity to n-BuLi, often used as a direct substitute.[1][6] |

Synthesis of Pentyl Lithium

The standard and most direct method for preparing pentyl lithium is through the reaction of a pentyl halide, typically 1-bromopentane or 1-chloropentane, with lithium metal.[1] This heterogeneous reaction involves the reduction of the carbon-halogen bond on the surface of the lithium metal.

Caption: Synthesis of pentyl lithium via reaction of 1-bromopentane with lithium metal.

Core Reactivity as a Strong Base

Due to the highly polarized C-Li bond, pentyl lithium is an exceptionally strong base capable of deprotonating a wide variety of weakly acidic C-H, N-H, and O-H bonds.[1]

Deprotonation Reactions

The most fundamental application of pentyl lithium is as a base for metalation, where it abstracts a proton to form a new organolithium species and pentane.[12] This reaction is governed by the relative pKa values of the substrate and pentane.

R-H + C₅H₁₁Li ⇌ R-Li + C₅H₁₂

This equilibrium lies far to the right for any substrate with a pKa significantly lower than ~50. This enables the formation of reactive carbanionic intermediates from precursors like terminal alkynes, activated C-H bonds, and amines.[13]

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[14] A directing metalation group (DMG), typically a heteroatom-containing substituent like a methoxy, amide, or tertiary amine, coordinates to the Lewis acidic lithium atom of pentyl lithium.[15] This coordination positions the pentyl base in close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring.[14][16]

Caption: Logical workflow for the directed ortho-metalation (DoM) reaction.

Halogen-Lithium Exchange

Halogen-lithium exchange is a rapid and efficient method for preparing organolithium reagents that may be difficult to access via direct metalation.[1] This equilibrium-driven process involves the reaction of pentyl lithium with an organic halide (typically an iodide or bromide).[13] The exchange is favorable when the newly formed organolithium species is more stable (e.g., an aryllithium or vinyllithium) than the starting alkyllithium.

Ar-Br + C₅H₁₁Li ⇌ Ar-Li + C₅H₁₁Br

This reaction is exceptionally fast, even at very low temperatures (e.g., -78 °C), and is a cornerstone of modern synthetic chemistry for creating functionalized nucleophiles.[1]

Experimental Protocols

All procedures involving pentyl lithium must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.[10]

Protocol 1: General Deprotonation of Phenylacetylene

-

Apparatus Setup: A flame-dried, 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is assembled.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 20 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Substrate Addition: Phenylacetylene (1.02 g, 10.0 mmol) is added dropwise via syringe.

-

Base Addition: A solution of pentyl lithium in hexanes (e.g., 1.6 M, 6.9 mL, 11.0 mmol, 1.1 eq) is added slowly via syringe over 10 minutes, maintaining the temperature at -78 °C.

-

Reaction: The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of lithium phenylacetylide.

-

Quenching: The reaction is quenched by the slow addition of an electrophile (e.g., iodomethane) or a proton source (e.g., saturated aq. NH₄Cl) at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.

Protocol 2: Directed ortho-Metalation of Anisole

-

Apparatus Setup: A flame-dried 250 mL Schlenk flask is equipped with a stir bar, septum, and argon inlet.

-

Reagent Charging: Anhydrous diethyl ether (50 mL) and anisole (2.16 g, 20.0 mmol) are added to the flask. The solution is cooled to 0 °C.

-

Base Addition: Pentyl lithium solution (1.6 M in hexanes, 13.8 mL, 22.0 mmol, 1.1 eq) is added dropwise over 20 minutes.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2 hours. The formation of a precipitate (o-anisyl lithium) may be observed.

-

Electrophilic Quench: The reaction is cooled back to 0 °C, and a solution of the desired electrophile (e.g., trimethylsilyl chloride, 2.4 g, 22.0 mmol) in diethyl ether (10 mL) is added slowly.

-

Workup: The mixture is stirred for an additional hour at room temperature, then carefully quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography or distillation.

Caption: General experimental workflow for a lithiation reaction using pentyl lithium.

Safety and Handling

Pentyl lithium, like all alkyllithium reagents, is highly reactive and requires stringent safety protocols.

-

Pyrophoricity: While generally less pyrophoric than t-BuLi, solutions of pentyl lithium can ignite spontaneously upon exposure to air, especially if transferred onto a high-surface-area material like paper.[3][17]

-

Reactivity with Water: It reacts violently and exothermically with water and other protic solvents, producing flammable pentane gas.[18] C₄H₉Li + H₂O → C₄H₁₀ + LiOH.[18]

-

Handling: Always handle pentyl lithium solutions under an inert atmosphere (argon or nitrogen). Use dry, gas-tight syringes or cannulas for transfers.[10]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves are often used, but check for breakthrough times).[19][20]

-

Storage: Store in a cool, dry place away from air, moisture, and incompatible materials, under an inert atmosphere.[19]

-

Disposal: Unused reagent and reaction quenches must be neutralized carefully. A common method is the slow addition to a non-polar solvent like toluene, followed by the very slow, dropwise addition of isopropanol to safely quench the reactive lithium species.[17]

Conclusion

Pentyl lithium is a powerful and versatile strong base with reactivity comparable to the widely used n-butyllithium. Its utility in fundamental organic transformations, including deprotonation, directed ortho-metalation, and halogen-lithium exchange, makes it an invaluable tool for the construction of complex molecular architectures. While its handling requires rigorous adherence to safety protocols due to its reactive nature, its predictable and potent basicity ensures its continued importance in both academic research and industrial drug development.

References

- 1. Lithium, pentyl- | 3525-31-3 | Benchchem [benchchem.com]

- 2. Lithium, pentyl- | C5H11Li | CID 10197615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 3525-31-3,Pentyllithium solution | lookchem [lookchem.com]

- 5. Lithium, pentyl-|lookchem [lookchem.com]

- 6. Degrees of association of n-pentyl lithium and n-octyl lithium in benzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oc.tu-bs.de [oc.tu-bs.de]

- 12. fishersci.it [fishersci.it]

- 13. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. baranlab.org [baranlab.org]

- 16. mmlab.uoc.gr [mmlab.uoc.gr]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 19. images.thdstatic.com [images.thdstatic.com]

- 20. enersys.com [enersys.com]

Aggregation State of Pentyl Lithium in Hydrocarbon Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation state of pentyl lithium in hydrocarbon solvents. Due to the limited direct experimental data on n-pentyl lithium, this guide synthesizes findings from studies on closely related alkyllithium compounds, particularly sec-pentyllithium and n-butyllithium, to present a cohesive understanding. It covers the fundamental principles of aggregation, quantitative data, detailed experimental protocols for characterization, and the logical frameworks for these investigations.

Introduction to Alkyllithium Aggregation

Organolithium compounds, including pentyl lithium, are highly versatile reagents in organic synthesis. In non-coordinating hydrocarbon solvents, they do not typically exist as monomers. Instead, they form aggregates, primarily to minimize the electrostatic interactions between the electropositive lithium and the electronegative carbon atoms. The degree of aggregation is a critical factor influencing the solubility, reactivity, and stability of these reagents. Understanding and controlling the aggregation state is therefore paramount for predictable and reproducible synthetic outcomes.

The aggregation of alkyllithiums is a dynamic equilibrium influenced by several factors:

-

Structure of the Alkyl Group: Steric hindrance of the alkyl group plays a significant role. Less sterically demanding linear alkyllithiums, like n-pentyl lithium, are expected to form larger aggregates (e.g., hexamers), while bulkier branched isomers, such as sec-pentyllithium, may favor smaller aggregates like tetramers.

-

Solvent: While this guide focuses on non-coordinating hydrocarbon solvents (e.g., hexane, cyclohexane, toluene), it is important to note that even subtle differences in these solvents can influence the aggregation equilibrium.

-

Concentration: The position of the aggregation equilibrium is concentration-dependent. Higher concentrations generally favor the formation of larger aggregates.

-

Temperature: Temperature affects the equilibrium between different aggregate states. These equilibria are often associated with measurable thermodynamic parameters.

Quantitative Data on Pentyl Lithium Aggregation

Direct quantitative data for the aggregation of n-pentyl lithium in hydrocarbon solvents is not extensively reported in the literature. However, studies on analogous alkyllithiums provide a strong basis for predicting its behavior. The most relevant data comes from studies on sec-pentyllithium.

Table 1: Thermodynamic Parameters for the Hexamers/Tetramers Equilibrium of sec-Pentyllithium in Cyclopentane [1]

| Equilibrium | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| 3 (RLi)₄ ⇌ 2 (RLi)₆ | -2.7 ± 0.7 | - |

This data was determined by low-temperature ¹³C NMR spectroscopy. The negative enthalpy change indicates that the formation of hexamers from tetramers is an exothermic process.

Based on the behavior of other linear-chain alkyllithiums like n-butyllithium, n-pentyl lithium is expected to exist predominantly as a hexamer in hydrocarbon solvents at room temperature.[2] At lower temperatures, even larger aggregates, such as octamers, might be present.[2]

Table 2: Expected Aggregation State of n-Pentyl Lithium in Hydrocarbon Solvents (by Analogy)

| Solvent | Predominant Aggregation State |

| Hexane | Hexamer |

| Cyclohexane | Hexamer |

| Toluene | Hexamer |

This table represents an extrapolation based on the known behavior of other n-alkyllithium reagents in non-coordinating solvents.

Experimental Protocols for Determining Aggregation State

The determination of the aggregation state of air- and moisture-sensitive compounds like pentyl lithium requires specialized techniques and handling procedures. The three primary methods are Vapor Pressure Osmometry (VPO), Cryoscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Handling of Air-Sensitive Reagents

All manipulations of pentyl lithium solutions must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent decomposition by oxygen and moisture. All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream. Solvents must be freshly distilled from appropriate drying agents.

Vapor Pressure Osmometry (VPO)

VPO measures the number-average molecular weight (Mn) of a solute in solution by detecting the lowering of the solvent's vapor pressure by the solute. The degree of aggregation (n) can be calculated as the ratio of the measured Mn to the monomeric molecular weight of pentyl lithium.

Methodology:

-

Instrument Calibration: The osmometer is calibrated using a stable, non-volatile standard of known molecular weight (e.g., ferrocene or a stable polymer) dissolved in the same hydrocarbon solvent to be used for the pentyl lithium analysis. A calibration constant (K) is determined at a specific operating temperature.

-

Sample Preparation: A known concentration of pentyl lithium in the desired hydrocarbon solvent is prepared under an inert atmosphere. A series of dilutions should be prepared to assess the concentration dependence of aggregation.

-

Measurement:

-

The VPO instrument chamber is saturated with the vapor of the pure solvent.

-

A drop of the pure solvent is placed on one thermistor and a drop of the pentyl lithium solution on the other.

-

The temperature difference between the two thermistors, resulting from the condensation of solvent vapor onto the solution droplet (due to its lower vapor pressure), is measured as a voltage difference (ΔV).

-

-

Data Analysis:

-

The measurement is repeated for each concentration.

-

A plot of ΔV/c versus c (where c is the concentration) is extrapolated to c=0 to obtain (ΔV/c)₀.

-

The number-average molecular weight (Mn) is calculated using the formula: Mn = K / (ΔV/c)₀.

-

The degree of aggregation (n) is then calculated: n = Mn / (molecular weight of monomeric pentyl lithium).

-

Cryoscopy

Cryoscopy determines the degree of aggregation by measuring the freezing point depression of a solvent caused by the dissolved solute.

Methodology:

-

Apparatus: A jacketed reaction vessel equipped with a magnetic stirrer, a high-precision temperature probe, and an inlet for inert gas is used.

-

Solvent Freezing Point: The freezing point of a known mass of the pure hydrocarbon solvent (e.g., cyclohexane) is accurately determined.

-

Sample Addition: A known mass of pentyl lithium is added to the solvent under an inert atmosphere.

-

Freezing Point Depression Measurement: The freezing point of the resulting solution is measured. The difference between this and the freezing point of the pure solvent is the freezing point depression (ΔTf).

-

Data Analysis:

-

The molality (m) of the solution is calculated based on the mass of pentyl lithium and the solvent.

-

The degree of aggregation (n) is determined using the equation: ΔTf = (Kf * m) / n, where Kf is the cryoscopic constant of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique to study the structure and dynamics of organolithium aggregates in solution. Low-temperature NMR is often required to slow down the exchange between different aggregate species.

Methodology:

-

Isotope Labeling (Optional but Recommended): Synthesis of pentyl lithium using ⁶Li metal can simplify the NMR spectra and allow for the observation of scalar coupling between carbon and lithium.

-

Sample Preparation:

-

Under an inert atmosphere, a solution of pentyl lithium in the desired deuterated hydrocarbon solvent (e.g., cyclohexane-d₁₂, toluene-d₈) is prepared in an NMR tube.

-

The NMR tube is sealed under vacuum or an inert atmosphere.

-

-

NMR Experiments:

-

¹H and ¹³C NMR: These spectra provide information about the structure of the pentyl group within the aggregate. At low temperatures, distinct sets of signals may be observed for different aggregate species.

-

⁷Li and ⁶Li NMR: The chemical shifts of lithium are sensitive to its coordination environment and can indicate the presence of different aggregates.

-

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates signals based on the diffusion coefficient of the molecules, which is related to their size. It can be used to distinguish between different sized aggregates.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, the thermodynamics and kinetics of the aggregation equilibria can be studied.

-

-

Data Analysis:

-

Integration of the signals corresponding to different aggregates allows for the determination of their relative concentrations and the calculation of equilibrium constants.

-

Analysis of coupling patterns (e.g., ¹³C-⁶Li coupling) can provide information about the number of lithium atoms bonded to a specific carbon.

-

Visualizing Pentyl Lithium Aggregation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Conclusion

The aggregation state of pentyl lithium in hydrocarbon solvents is a crucial parameter that dictates its chemical behavior. While direct experimental data for n-pentyl lithium is sparse, a comprehensive understanding can be achieved by drawing parallels with closely related alkyllithium compounds. It is anticipated that n-pentyl lithium exists predominantly as a hexamer in common hydrocarbon solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the aggregation of pentyl lithium and other organolithium reagents, leading to a greater control over their reactivity in synthetic applications. The application of low-temperature NMR techniques, in particular, offers the most detailed insights into the complex solution structures of these important reagents.

References

An In-depth Technical Guide to the Thermochemistry of Pentyl Lithium Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical principles governing the decomposition of pentyl lithium. Given the limited direct experimental data specifically for pentyl lithium in publicly accessible literature, this guide draws upon established knowledge of analogous alkyllithium compounds, particularly n-butyllithium and n-hexyllithium, to infer the thermal behavior of pentyl lithium. Furthermore, it outlines the experimental and computational methodologies required to determine the specific thermochemical parameters for pentyl lithium.

Introduction to Alkyllithium Stability

Organolithium reagents are indispensable in modern organic synthesis due to their potent nucleophilicity and basicity. However, their utility is intrinsically linked to their thermal stability. Alkyllithiums, including pentyl lithium, are known to undergo thermal degradation, which can impact reaction stoichiometry, yield, and safety. The primary decomposition pathway for straight-chain alkyllithiums with β-hydrogens is β-hydride elimination.[1][2] This process involves the abstraction of a hydrogen atom from the carbon atom beta to the lithium-bearing carbon, leading to the formation of lithium hydride (LiH) and an alkene.[1]

The rate of this decomposition is influenced by several factors:

-

Temperature: Decomposition rates increase significantly with rising temperature.[1]

-

Concentration: Higher concentrations of the alkyllithium reagent can lead to faster degradation.[3]

-

Solvent: The choice of solvent can affect the aggregation state and reactivity of the alkyllithium, thereby influencing its stability.

-

Impurities: The presence of impurities, particularly lithium alkoxides formed from oxidation, can accelerate the decomposition process.[1]

Proposed Decomposition Pathway for Pentyl Lithium

The decomposition of n-pentyl lithium is expected to proceed via a β-hydride elimination mechanism, analogous to other n-alkyllithiums.[1] This pathway leads to the formation of 1-pentene and a precipitate of lithium hydride.

Reaction Scheme:

CH₃(CH₂)₄Li → CH₃(CH₂)₂CH=CH₂ + LiH

This decomposition is an exothermic process, and the accumulation of insoluble lithium hydride can present safety hazards.

Quantitative Thermochemical Data (Analogous Systems)

| Alkyllithium | Solvent | Concentration | Storage Temperature (°C) | Average % Active Alkyllithium Lost per Day |

| n-Butyllithium | Hexane | 23% | 20 | 0.0018 |

| n-Butyllithium | Hexane | 90% | 20 | 0.013 |

| s-Butyllithium | Cyclohexane | 12% | 20 | 0.047 |

| n-Hexyllithium | Hexane | 33% | 20 | 0.002 |

| t-Butyllithium | Pentane | 16-18% | 20 | 0.0005 |

Data sourced from a review on commercial organolithiums, intended to show relative stability trends.[3]

Based on these trends, n-pentyl lithium is expected to have a stability profile similar to that of n-butyllithium and n-hexyllithium.

Experimental Protocols for Thermochemical Analysis

To determine the specific thermochemical parameters for pentyl lithium decomposition, the following experimental methodologies are recommended. All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the pyrophoric nature of organolithium reagents.

TGA measures the change in mass of a sample as a function of temperature.[4][5][6] It can be used to determine the onset temperature of decomposition and the mass of non-volatile products.

Protocol:

-

Instrument: A thermogravimetric analyzer equipped with a purge gas system.

-

Sample Preparation: Under an inert atmosphere in a glovebox, a small, accurately weighed sample of the pentyl lithium solution (typically 5-10 mg) is loaded into a hermetically sealed, pre-weighed TGA pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: A continuous flow of inert gas (e.g., argon at 20-50 mL/min).

-

Temperature Program: A temperature ramp from ambient to a temperature beyond the decomposition point (e.g., 25 °C to 300 °C) at a controlled heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis.[7]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a mass loss corresponding to the volatilization of the solvent and a stable residual mass corresponding to lithium hydride. The onset temperature of the mass loss associated with the decomposition of pentyl lithium provides information on its thermal stability. Kinetic parameters, such as the activation energy, can be calculated from a series of experiments at different heating rates using methods like the Flynn-Wall-Ozawa or Kissinger methods.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the enthalpy of decomposition (ΔHdec).[8][9]

Protocol:

-

Instrument: A differential scanning calorimeter capable of operating under an inert atmosphere.

-

Sample Preparation: In a glovebox, a small, accurately weighed sample of the pentyl lithium solution is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (argon or nitrogen).

-

Temperature Program: A temperature ramp (e.g., 10 °C/min) from a sub-ambient temperature to a temperature that ensures complete decomposition.

-

-

Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of pentyl lithium. The area under this peak is integrated to determine the total heat evolved, which, when divided by the moles of pentyl lithium, gives the enthalpy of decomposition.

NMR spectroscopy can be used to monitor the decomposition of pentyl lithium over time at a specific temperature, allowing for the determination of the reaction kinetics.[10]

Protocol:

-

Instrument: A high-resolution NMR spectrometer.

-

Sample Preparation: An NMR tube is charged with a solution of pentyl lithium in a deuterated, non-reactive solvent (e.g., cyclohexane-d₁₂) under an inert atmosphere. A known concentration of an internal standard is added for quantitative analysis.

-

Experimental Conditions: The sample is maintained at a constant, elevated temperature within the NMR probe.

-

Data Acquisition: ¹H, ⁷Li, and ¹³C NMR spectra are acquired at regular time intervals.

-

Data Analysis: The decrease in the concentration of pentyl lithium and the increase in the concentration of 1-pentene are monitored by integrating the respective signals relative to the internal standard. This data is then used to determine the rate law and the rate constant for the decomposition reaction. Performing this experiment at multiple temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of pentyl lithium decomposition.[11][12][13][14][15][16][17]

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, Q-Chem, or Spartan.

-

Theoretical Model: Density Functional Theory (DFT) methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311+G(d,p)) are commonly used to model the geometries and energies of the reactant, transition state, and products.

-

Calculations:

-

Geometry Optimization: The structures of n-pentyl lithium, the β-hydride elimination transition state, 1-pentene, and lithium hydride are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energetics: The enthalpy of reaction (decomposition) can be calculated as the difference between the sum of the enthalpies of the products and the enthalpy of the reactant. The activation energy can be determined from the energy difference between the transition state and the reactant.

-

Visualizations

Caption: Proposed decomposition pathway of n-pentyl lithium via β-hydride elimination.

References

- 1. catsci.com [catsci.com]

- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Quantum Chemical Reaction Energies for Lithium-Mediated Electrolyte Decomposition and Evaluation of Density Functional Approximations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.aps.org [journals.aps.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Pentyl Lithium

For Researchers, Scientists, and Drug Development Professionals

Pentyl lithium (C₅H₁₁Li) is a potent organometallic reagent characterized by a highly polarized carbon-lithium bond, which imparts both strong basic and nucleophilic properties.[1][2] This dual reactivity makes it a versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds and the generation of reactive intermediates crucial for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of the fundamental chemical properties of pentyl lithium, with a focus on its basicity and nucleophilicity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Chemical Properties and Structure

The significant difference in electronegativity between carbon (~2.55) and lithium (~0.98) results in a C-Li bond with substantial ionic character, estimated to be between 80% and 88%.[2] This polarization creates a high electron density on the carbon atom, making it behave like a carbanion, which is the root of its powerful basicity and nucleophilicity.[2][4]

In solution, alkyllithium reagents like pentyl lithium exist as aggregates. Studies have shown that in non-coordinating solvents such as benzene, n-pentyl lithium predominantly exists as a hexamer.[5] The reactivity of the organolithium is highly dependent on this aggregation state, with lower aggregates (dimers, monomers) being the more reactive species.[6] Coordinating solvents like tetrahydrofuran (THF) or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down these larger aggregates, thereby increasing the reagent's reactivity.[6]

Basicity of Pentyl Lithium

Pentyl lithium is an exceptionally strong base, capable of deprotonating a wide range of compounds, even those with very weakly acidic protons.[6][7] The strength of a base is quantified by the pKa of its conjugate acid. The conjugate acid of the pentyl anion is pentane, which has an approximate pKa of 50, placing it among the weakest of all carbon acids.[7][8] This makes pentyl lithium one of the strongest bases available for synthetic chemistry.

Table 1: Comparative pKa Values of Various Acids

| Compound | Formula | Approximate pKa | Strength of Conjugate Base |

|---|---|---|---|

| Pentane | C₅H₁₂ | ~50 | Very Strong |

| Toluene (Benzylic H) | C₆H₅CH₃ | ~43 | Very Strong |

| Diisopropylamine | [(CH₃)₂CH]₂NH | ~36 | Very Strong |

| Terminal Alkyne (e.g., Phenylacetylene) | C₆H₅C≡CH | ~25 | Strong |

| Acetone (α-proton) | CH₃COCH₃ | ~19 | Moderate |

| Water | H₂O | 15.7 | Weak |

| Ethanol | CH₃CH₂OH | ~16 | Weak |

(Source: Approximate pKa values are compiled from various standard organic chemistry resources.[7][8])

The formidable basicity of pentyl lithium is harnessed in several key synthetic transformations:

-

Enolate Formation: It readily deprotonates the α-carbon of carbonyl compounds (ketones, esters) to generate lithium enolates. These enolates are versatile nucleophilic intermediates used in alkylation and aldol reactions.[2][6]

-

Metalation of Weakly Acidic Hydrocarbons: Pentyl lithium can deprotonate terminal alkynes, allylic and benzylic C-H bonds, and other activated C-H bonds to create new carbanionic species.[7][9]

-

Directed Ortho-Metalation (DoM): In the presence of a directing group (e.g., -OCH₃, -NR₂, -CONR₂) on an aromatic ring, pentyl lithium can selectively deprotonate the adjacent ortho-position. This regioselective functionalization is a powerful tool for synthesizing substituted aromatic compounds.[6][9]

Table 2: Pentyl Lithium as a Base: Representative Reactions

| Substrate | Directing/Activating Group | Product after Deprotonation & Electrophilic Quench (E+) | Reaction Type |

|---|---|---|---|

| 2-Heptanone | Carbonyl (C=O) | Lithium hept-1-en-2-olate and/or hept-2-en-2-olate | Enolate Formation[6] |

| Anisole | Methoxy (-OCH₃) | 2-E-Anisole | Directed Ortho-Metalation[6] |

| Phenylacetylene | Phenyl (-C₆H₅) | 1-Phenyl-2-E-acetylene | Alkyne Deprotonation[10] |

Nucleophilicity of Pentyl Lithium

In addition to being a strong base, the carbanionic carbon of pentyl lithium is also a potent nucleophile.[1][2] It readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups and epoxides.[4][11]

A critical consideration when using pentyl lithium is the potential for it to act as a base when nucleophilic addition is the desired outcome.[10][11] For example, when reacting with a ketone that has acidic α-protons, both nucleophilic addition to the carbonyl and deprotonation at the α-position can occur. The reaction pathway is influenced by factors such as sterics, temperature, and the nature of the substrate. For substrates where deprotonation is undesired, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred.[9][10] Conversely, n-alkyllithiums like pentyl lithium are often used when nucleophilic attack is the primary goal.[12]

-

Addition to Carbonyls: Pentyl lithium adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[2][13] It can also react with carbon dioxide, after an acidic workup, to yield carboxylic acids.[2]

-

SN2 Reactions: It can act as a nucleophile in SN2 reactions, particularly with epoxides, leading to ring-opening and the formation of alcohols.[2] Its use with alkyl halides is less common due to competing side reactions like metal-halogen exchange.[2]

Table 3: Pentyl Lithium as a Nucleophile: Representative Reactions

| Electrophile | Product (after aqueous workup) | Reaction Type |

|---|---|---|

| Aldehyde (R-CHO) | Secondary Alcohol (R-CH(OH)-C₅H₁₁) | Nucleophilic Addition[2] |

| Ketone (R-CO-R') | Tertiary Alcohol (R-C(OH)(R')-C₅H₁₁) | Nucleophilic Addition[2] |

| Carbon Dioxide (CO₂) | Hexanoic Acid (C₅H₁₁COOH) | Nucleophilic Addition[2] |

| Ethylene Oxide | 1-Heptanol (HO-CH₂CH₂-C₅H₁₁) | SN2 Ring-Opening[2] |

Experimental Protocols

Precise and safe handling is paramount when working with pyrophoric reagents like pentyl lithium.[2][7] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques.[7]

Pentyl lithium is typically prepared by the reaction of a pentyl halide (chloride, bromide, or iodide) with lithium metal.[14] The reaction is a reduction where lithium metal transfers electrons to the alkyl halide.[14]

-

Protocol:

-

Lithium metal (powdered or wire), containing 1-3% sodium for activation, is suspended in a dry, inert, non-polar solvent such as pentane or hexane under an argon atmosphere.[4][14]

-

A solution of 1-chloropentane or 1-bromopentane in the same solvent is added dropwise to the lithium suspension at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is heterogeneous, occurring on the surface of the lithium metal.[6]

-

The reaction mixture is stirred for several hours until the lithium metal is consumed.

-

The resulting solution of pentyl lithium is separated from the precipitated lithium halide (LiCl or LiBr) and its concentration is determined by titration.

-

The concentration of commercially supplied or freshly prepared organolithium solutions can degrade over time and must be accurately determined before use. The Gilman double titration method is a reliable technique for this purpose.[15][16]

-

Principle: This method distinguishes between the active organolithium reagent (RLi) and non-nucleophilic base impurities like lithium hydroxide (LiOH) or lithium alkoxides (LiOR).

-

Protocol:

-

Titration 1 (Total Base): An aliquot of the pentyl lithium solution is added to an excess of water. The pentyl lithium reacts to form pentane and lithium hydroxide (LiOH). This solution, which now contains the newly formed LiOH plus any pre-existing LiOH impurities, is titrated with a standardized solution of hydrochloric acid (HCl) to determine the total base concentration.[15]

-

Titration 2 (Non-RLi Base): A second, identical aliquot of the pentyl lithium solution is reacted with an excess of 1,2-dibromoethane. The pentyl lithium reacts via metal-halogen exchange and subsequent elimination to form non-basic products (pentyl bromide, ethene, and LiBr), effectively "quenching" the active RLi.[15] Water is then added, and the solution is titrated with the same standardized HCl. This second titration quantifies only the initial base impurities (LiOH, etc.).[15]

-

Calculation: The concentration of the active pentyl lithium is calculated by subtracting the result of Titration 2 from the result of Titration 1.[15]

-

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of pentyl lithium from a pentyl halide and lithium metal.

Caption: Competing pathways for pentyl lithium as a base versus a nucleophile with a ketone.

Caption: Logical workflow for the Gilman double titration to determine active organolithium concentration.

Conclusion

Pentyl lithium is a powerful and highly versatile organometallic reagent, defined by its dual nature as an exceptionally strong base and a potent nucleophile. Its ability to deprotonate extremely weak acids facilitates the formation of crucial intermediates like enolates and functionalized aryllithiums, while its nucleophilic character enables the direct formation of new carbon-carbon bonds through addition to electrophiles. A thorough understanding of its reactivity, aggregation state, and the competition between its basic and nucleophilic pathways, combined with precise quantitative analysis and safe handling protocols, is essential for its effective and reliable application in the synthesis of complex molecules for research, discovery, and drug development.

References

- 1. Cas 3525-31-3,Pentyllithium solution | lookchem [lookchem.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Degrees of association of n-pentyl lithium and n-octyl lithium in benzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Lithium, pentyl- | 3525-31-3 | Benchchem [benchchem.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. fishersci.it [fishersci.it]

- 10. pharmacy180.com [pharmacy180.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The analysis of organolithium compounds (1964) | Henry Gilman | 379 Citations [scispace.com]

An In-depth Technical Guide to the Chemical Compatibility of Pentyl Lithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of pentyl lithium, a highly reactive organometallic reagent. Due to its nature as a potent nucleophile and strong base, careful consideration of its compatibility with various materials and chemical functional groups is paramount for safe and effective handling in research and development settings. This document outlines known compatibilities and reactivities, provides experimental protocols for compatibility testing, and offers visual workflows for decision-making.

Introduction to Pentyl Lithium

Pentyl lithium (C₅H₁₁Li) is an organolithium reagent used in organic synthesis for deprotonation and as a nucleophile for carbon-carbon bond formation.[1] It is typically supplied as a solution in a hydrocarbon solvent, such as pentane or heptane.[1][2] Like other alkyllithium reagents, pentyl lithium is highly reactive, pyrophoric (ignites spontaneously in air), and reacts violently with water.[3] Therefore, all handling and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Chemical Compatibility Data

Quantitative chemical compatibility data for pentyl lithium is not extensively available in the form of standardized charts. The following tables summarize expected compatibility based on the known reactivity of alkyllithium reagents. It is crucial to note that this information should be used as a guideline, and compatibility should be verified under specific experimental conditions.

Table 1: Compatibility with Common Solvents

| Solvent Class | Specific Solvent | Compatibility Rating | Notes |

| Hydrocarbons | Pentane, Hexane, Heptane, Cyclohexane | A - Excellent | Typically used as solvents for commercial solutions. Stable for long-term storage.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | B - Good | Generally compatible, but reactivity can be higher than in alkanes. May be used for specific reactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | C - Fair | Reacts with ethers, leading to degradation of the solvent and reagent over time. Use immediately after preparation or at low temperatures.[2] THF is a common coordinating solvent that can increase reactivity. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | D - Severe Effect, Not Recommended | Reacts violently and exothermically to deprotonate the solvent.[5] |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | D - Severe Effect, Not Recommended | Highly reactive, potentially explosive. Do not use. |

| Ketones | Acetone, Methyl ethyl ketone | D - Severe Effect, Not Recommended | Reacts rapidly via nucleophilic addition to the carbonyl group.[6] |

| Esters | Ethyl acetate | D - Severe Effect, Not Recommended | Reacts rapidly via nucleophilic addition to the carbonyl group. |

| Amides | Dimethylformamide (DMF) | D - Severe Effect, Not Recommended | Reacts rapidly with the carbonyl group and can be deprotonated. |

Rating Key: A - Excellent (Stable), B - Good (Generally stable, may have minor reactivity), C - Fair (Reacts over time, use with caution), D - Severe Effect, Not Recommended (Violent or rapid reaction).

Table 2: Compatibility with Materials of Construction

| Material Class | Specific Material | Compatibility Rating | Notes |

| Glass | Borosilicate Glass (Pyrex®) | A - Excellent | Standard material for glassware in organolithium chemistry. Must be rigorously dried.[3] |

| Metals | Stainless Steel (e.g., 304, 316) | A - Excellent | Commonly used for needles, cannulas, and reactor vessels. |

| Aluminum | D - Severe Effect, Not Recommended | Can be attacked by organolithiums. | |

| Plastics | Polytetrafluoroethylene (PTFE, Teflon®) | B - Good | Generally good resistance, suitable for septa liners and stir bars. Swelling may occur with prolonged exposure to hydrocarbon solvents. |

| Polyethylene, Polypropylene | C - Fair | May swell, soften, or degrade upon contact with hydrocarbon solutions of pentyl lithium. Not recommended for long-term storage or as reaction vessels. | |

| Elastomers | Butyl Rubber, Viton® | C - Fair to D - Severe Effect | Prone to swelling and degradation. Not recommended for seals or gaskets in direct contact. Use PTFE-lined septa for reagent bottles. |

| Silicone | D - Severe Effect, Not Recommended | Rapidly attacked and degraded. |

Reactivity with Common Functional Groups

Pentyl lithium is a strong base and a potent nucleophile. Its reactivity with various functional groups is summarized below.

Table 3: Reactivity Profile

| Functional Group | Type of Reaction | Products | Notes |

| -OH (Alcohols) | Acid-Base | Lithium alkoxide + Pentane | Extremely rapid and exothermic. |

| -COOH (Carboxylic Acids) | Acid-Base & Nucleophilic Addition | Lithium carboxylate, Ketone | Rapid deprotonation followed by addition to the carbonyl. |

| -NH₂ (Primary Amines) | Acid-Base | Lithium amide + Pentane | Rapid deprotonation. |

| -C≡CH (Terminal Alkynes) | Acid-Base | Lithium acetylide + Pentane | Rapid deprotonation. |

| C=O (Ketones, Aldehydes) | Nucleophilic Addition | Lithium alkoxide of tertiary/secondary alcohol | Rapid reaction to form alcohols after workup.[6] |